molecular formula C18H13Cl2NO2 B1420672 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-73-9

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420672
CAS No.: 1160263-73-9
M. Wt: 346.2 g/mol
InChI Key: QDPBIISCSWVAHL-UHFFFAOYSA-N
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Description

Table 1: Isotopic Composition Analysis

Isotope Contribution Mass (Da)
Carbon (¹²C × 18) 216.00
Hydrogen (¹H × 13) 13.10
Chlorine (³⁵Cl + ³⁷Cl) 71.93
Nitrogen (¹⁴N) 14.00
Oxygen (¹⁶O × 2) 32.00
Total Monoisotopic Mass 346.03

The chlorine atoms contribute isotopic complexity, with two naturally occurring isotopes (³⁵Cl, 75.8%; ³⁷Cl, 24.2%) leading to a characteristic M+2 peak in mass spectrometry at approximately one-third the intensity of the molecular ion peak.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is This compound , which reflects the substituent positions and functional groups.

Table 2: Synonyms and Registry Identifiers

Synonym Source
8-Chloro-2-(3-ethoxyphenyl)-4-quinolinecarbonyl chloride CymitQuimica
4-Quinolinecarbonyl chloride, 8-chloro-2-(3-ethoxyphenyl)- ChemSpider
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid chloride PubChem

Properties

IUPAC Name

8-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-2-23-12-6-3-5-11(9-12)16-10-14(18(20)22)13-7-4-8-15(19)17(13)21-16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPBIISCSWVAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199907
Record name 8-Chloro-2-(3-ethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160263-73-9
Record name 8-Chloro-2-(3-ethoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(3-ethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in cellular functions such as apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular functions, such as prolonged activation or inhibition of signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, studies have shown that high doses of this compound can cause hepatotoxicity and nephrotoxicity in animal models. Threshold effects are also observed, where a specific dosage is required to achieve a therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within the cell. Additionally, this compound can act as a substrate or inhibitor for various metabolic enzymes, thereby modulating their activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. For instance, it has been observed to interact with ABC transporters, which play a crucial role in the efflux of drugs and other compounds from cells.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression and other nuclear processes.

Biological Activity

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and proteomics research. Its structure, characterized by a quinoline core and various substituents, contributes to its interactions with biological macromolecules, influencing cellular processes and signaling pathways.

The molecular formula for this compound is C18H13Cl2NO2, with a molecular weight of 346.21 g/mol. The compound features a chloro group and an ethoxy group that enhance its biological activity. The quinoline structure is known for its ability to interact with various enzymes and proteins, making it a valuable tool in biochemical research.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit various proteases, affecting metabolic pathways and cellular growth. Its mechanism often includes binding to the active or allosteric sites of enzymes, thereby altering their activity.
  • Gene Expression Modulation : It can influence gene expression related to cellular processes such as apoptosis and proliferation, which is critical in cancer biology .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its derivatives have been tested against several bacterial strains, showing varying degrees of inhibition. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM
Candida albicans (fungal strain)MIC values ranging from 16.69 to 78.23 µM

These results suggest that the compound could be developed into an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The compound's anticancer potential has been explored through various studies, revealing its ability to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death . Specific analogs have demonstrated cytotoxic effects on cancer cells while showing minimal toxicity to normal cells.

Case Studies

  • Proteomics Research : In a study focusing on enzyme interactions, this compound was utilized to investigate its role as an enzyme inhibitor. The findings indicated that it could significantly affect the activity of specific proteases involved in cancer progression, suggesting potential therapeutic applications in oncology.
  • Antiviral Activity : A recent investigation into quinoline derivatives found that certain modifications led to enhanced antiviral activity against viral strains such as H5N1, with some derivatives exhibiting high selectivity and low cytotoxicity . This highlights the potential of this compound class in developing antiviral therapies.

Scientific Research Applications

Medicinal Chemistry

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is primarily utilized in the synthesis of biologically active compounds. Its structure allows for modifications leading to new therapeutic agents targeting various diseases, including cancer and infections. Notably, it has shown potential in inhibiting enzymes critical for DNA replication and repair, thereby inducing apoptosis in cancer cells.

Synthetic Organic Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions (e.g., Suzuki–Miyaura), makes it a valuable building block in organic synthesis.

Proteomics Research

In proteomics, this compound is employed to study enzyme mechanisms and protein interactions. It selectively inhibits certain proteases, providing insights into biochemical pathways and enzyme functionalities.

Summary of Applications

Application AreaDescription
Medicinal ChemistrySynthesis of therapeutic agents; enzyme inhibition leading to cancer cell apoptosis
Synthetic Organic ChemistryIntermediate for complex organic molecules; participates in various chemical reactions
Proteomics ResearchTool for studying enzyme mechanisms; selective protease inhibition

Case Study 1: Anticancer Activity

Research indicates that derivatives of quinoline, including this compound, exhibit promising anticancer properties. In vitro studies demonstrated significant reductions in viability of cancer cell lines upon treatment with the compound due to induced apoptosis through enzyme inhibition.

Case Study 2: Proteomics Tool

A study focused on proteomics utilized this compound to investigate specific protease mechanisms. The selective inhibition provided clarity on how these enzymes function within metabolic pathways, revealing potential therapeutic targets for drug development.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound inhibits various proteases, affecting metabolic pathways and cellular growth by binding to active or allosteric sites.
  • Gene Expression Modulation : It influences gene expression related to cellular processes such as apoptosis and proliferation, which is critical in cancer biology.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM
Candida albicansMIC values ranging from 16.69 to 78.23 µM

These results suggest that the compound could be developed into an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria as well as fungi.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 3-ethoxyphenyl group distinguishes this compound from analogs with alternative aryl substituents. Key comparisons include:

Compound Name Substituent (2-position) Molecular Formula Molecular Weight (g/mol) Key Differences Reference
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride 3-methoxyphenyl C₁₇H₁₁Cl₂NO₂ 332.18 Smaller substituent (methoxy vs. ethoxy)
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid 3-hydroxyphenyl C₁₆H₁₀ClNO₃ 299.71 Hydroxyl group replaces ethoxy; carboxylic acid instead of acyl chloride
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid 2,4-dichlorophenyl C₁₆H₈Cl₃NO₂ 352.60 Increased lipophilicity due to Cl substituents
8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride 5-methyl-2-thienyl C₁₆H₁₁Cl₂NOS 336.23 Sulfur-containing heterocycle introduces π-electron effects

Key Observations :

  • Ethoxy vs.
  • Hydroxyl vs. Ethoxy : The hydroxyl analog (CAS: 669739-31-5) exhibits higher polarity, making it more soluble in aqueous media but less reactive in nucleophilic acyl substitutions .

Positional Isomerism and Halogen Effects

Variations in the quinoline core’s halogen position significantly alter reactivity and applications:

Compound Name Chlorine Position Molecular Formula Notable Properties Reference
6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride 6-position C₂₀H₁₅Cl₂NO Enhanced steric hindrance at 6-position
8-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride 8-position C₂₀H₁₅Cl₂NO Similar to target compound but with 4-propylphenyl

Key Observations :

  • Chlorine at the 8-position (target compound) may direct electrophilic substitutions to the 5- or 7-positions of the quinoline ring, whereas 6-chloro derivatives exhibit different regioselectivity .

Yield and Purity :

  • Most quinoline acyl chlorides in –2 are obtained as white/yellow solids with >95% purity after crystallization in ethyl acetate .

Reactivity Profile

  • Nucleophilic Substitution : The carbonyl chloride group reacts readily with amines (e.g., piperazine derivatives in ) to form amides .
  • Hydrolysis Sensitivity : Ethoxy and methoxy substituents slow hydrolysis compared to electron-withdrawing groups (e.g., trifluoromethyl in D7) .

Industrial Use :

  • The target compound is a key intermediate for synthesizing fluorescent dyes and pharmaceutical agents .

Preparation Methods

Synthesis of 2-(3-ethoxyphenyl)quinoline-4-carboxylic acid derivatives

  • Quinoline-4-carboxylic acid derivatives are generally synthesized via condensation reactions involving substituted aniline derivatives and appropriate ketones or aldehydes, followed by cyclization.
  • The 3-ethoxyphenyl substituent is introduced through the use of 3-ethoxyaniline or 3-ethoxyphenyl ketones in the cyclization step.
  • A typical method involves the reaction of isatin or substituted anilines with 3-ethoxyacetophenone derivatives under basic conditions (e.g., potassium hydroxide in ethanol) at reflux to form the quinoline carboxylic acid core.

Example reaction conditions:

  • Isatin (or quinoline precursor) + 3-ethoxyacetophenone derivative
  • 33% KOH aqueous solution, reflux in ethanol for 24–48 hours
  • Acidification to precipitate the quinoline-4-carboxylic acid derivative

Conversion to 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

  • The key step is converting the quinoline-4-carboxylic acid to the corresponding acid chloride.
  • This is commonly achieved by refluxing the quinoline-4-carboxylic acid derivative in thionyl chloride (SOCl2) at 0 °C to reflux temperature for 1–2 hours.
  • The reaction mixture is then cooled, and excess SOCl2 is removed under reduced pressure to isolate the acid chloride.

Typical procedure:

Step Reagents/Conditions Notes
1 Quinoline-4-carboxylic acid derivative + SOCl2 (1.2 eq) Stir at 0 °C, then reflux 1–2 h
2 Removal of excess SOCl2 under vacuum Prevents hydrolysis of acid chloride
3 Purification by recrystallization or distillation Stabilizes product

Comparative Data Table on Preparation Parameters

Parameter Typical Conditions Remarks
Starting materials 3-Ethoxyaniline or 3-ethoxyacetophenone Purity affects yield
Cyclization base 33% KOH aqueous solution Ensures ring closure
Solvent for cyclization Ethanol Facilitates reflux
Chlorination agent SOCl2 or POCl3 SOCl2 preferred for acid chloride step
Chlorination temperature 0 °C to reflux Controlled to avoid side reactions
Reaction time (acid chloride) 1–2 hours reflux Monitored by TLC or HPLC
Yield of acid chloride 70–85% (reported in similar quinoline derivatives) Depends on purity and reaction control

Q & A

Q. What synthetic methodologies are recommended for preparing 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride?

The compound can be synthesized using classical quinoline frameworks such as the Gould–Jacob or Friedländer reactions, which are adaptable to halogenated and aryl-substituted derivatives. Key steps include introducing the 3-ethoxyphenyl group via Suzuki coupling and chlorination at the 8-position using POCl₃ or SOCl₂. Post-synthetic functionalization (e.g., converting carboxylic acid intermediates to acyl chlorides) requires anhydrous conditions .

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation typically involves 1H/13C NMR for functional group analysis, FT-IR for carbonyl and C–Cl bond verification, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Single-crystal X-ray diffraction (SCXRD) is used for absolute configuration determination, as demonstrated in analogous quinoline derivatives (e.g., bond angles, torsion angles, and packing interactions) .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC with UV detection (λ = 254–280 nm) monitors purity.
  • Thermogravimetric analysis (TGA) evaluates thermal stability under nitrogen.
  • Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways, such as hydrolysis of the acyl chloride group .

Q. What safety precautions are critical during handling?

  • Use fume hoods and nitrile gloves to avoid inhalation or skin contact.
  • Store in airtight containers under inert gas (argon) at –20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-ethoxyphenyl substituent influence reactivity?

The 3-ethoxyphenyl group introduces steric hindrance, slowing nucleophilic attack at the 4-carbonyl position. Electron-donating ethoxy groups increase electron density on the quinoline ring, altering regioselectivity in cross-coupling reactions. Computational studies (DFT) can model these effects to predict reaction outcomes .

Q. What strategies resolve contradictions in reported spectral data for related quinoline derivatives?

Discrepancies in NMR shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) arise from solvent polarity or tautomerism. Use deuterated DMSO for consistency and compare with SCXRD-validated structures. Conflicting mass spectrometry peaks may indicate adduct formation; employ ESI+ and ESI– modes for cross-verification .

Q. How can mechanistic insights into its reactivity be applied to novel derivatives?

  • Kinetic studies (e.g., pseudo-first-order conditions) reveal rate-determining steps in nucleophilic substitutions.
  • Isotopic labeling (e.g., 18O in carbonyl groups) traces hydrolysis pathways.
  • In situ FT-IR monitors intermediate formation during acyl chloride reactions .

Q. What computational tools predict its interactions in catalytic or biological systems?

  • Molecular docking (AutoDock Vina) models binding affinity with enzymes or receptors.
  • MD simulations (GROMACS) assess stability in aqueous or lipid environments.
  • QSAR models correlate substituent effects (e.g., Cl vs. F) with bioactivity .

Q. How are synthetic byproducts or degradation products characterized?

  • LC-MS/MS identifies hydrolysis products (e.g., carboxylic acid derivatives).
  • X-ray photoelectron spectroscopy (XPS) detects surface oxidation in solid-state degradation .

Q. What role does crystallography play in understanding its supramolecular interactions?

SCXRD reveals intermolecular forces (e.g., C–H···Cl hydrogen bonds, π-π stacking) that influence solubility and crystal packing. For example, analogous chloroquinolines exhibit triclinic crystal systems (space group P1) with distinct unit cell parameters (a = 10.058 Å, b = 10.648 Å) .

Methodological Notes

  • Contradictions in Data : Cross-validate melting points and spectral data with multiple sources (e.g., SCXRD vs. NMR) to address batch-to-batch variability .
  • Advanced Instrumentation : Synchrotron XRD or cryo-EM may resolve ambiguous electron density maps in complex crystals .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

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